molecular formula C11H9BrN2 B2440746 1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile CAS No. 2411635-03-3

1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile

Cat. No.: B2440746
CAS No.: 2411635-03-3
M. Wt: 249.111
InChI Key: LENHUTWQGFRMSB-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile is a heterocyclic organic compound that features a bromopyridine moiety attached to a cyclobutene ring with a nitrile group

Preparation Methods

The synthesis of 1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-pyridine, followed by cyclization and nitrile formation. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their activity. The nitrile group can also participate in coordination with metal ions, affecting various biochemical pathways .

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-5-11(6-8,7-13)9-3-2-4-10(12)14-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENHUTWQGFRMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C1)(C#N)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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